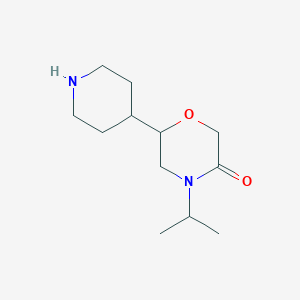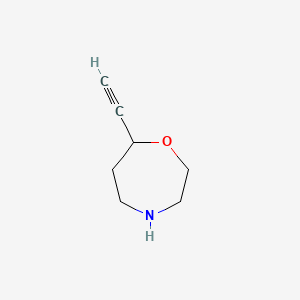
5-Bromo-7-methyl-1,2,3,4-tetrahydronaphthylamine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-7-methyl-1,2,3,4-tetrahydronaphthylamine hydrochloride: is a chemical compound with the molecular formula C11H14BrN.HCl It is a derivative of tetrahydronaphthylamine, characterized by the presence of a bromine atom at the 5th position and a methyl group at the 7th position on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-methyl-1,2,3,4-tetrahydronaphthylamine hydrochloride typically involves multiple steps. One common method includes:
Methylation: The addition of a methyl group to the desired position.
Amination: The conversion of the intermediate compound to an amine.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it loses electrons and forms oxidized products.
Reduction: It can also participate in reduction reactions, gaining electrons to form reduced products.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Bromo-7-methyl-1,2,3,4-tetrahydronaphthylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound may be used to study the effects of brominated and methylated naphthalene derivatives on biological systems. It can serve as a model compound to understand the interactions of similar molecules with biological targets.
Medicine: In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features might make it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: In the industrial sector, 5-Bromo-7-methyl-1,2,3,4-tetrahydronaphthylamine hydrochloride can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-7-methyl-1,2,3,4-tetrahydronaphthylamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromine and methyl groups on the naphthalene ring can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 5-Bromo-8-methyl-1,2,3,4-tetrahydronaphthylamine
- 5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthylamine
- 7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthylamine
Comparison: Compared to these similar compounds, 5-Bromo-7-methyl-1,2,3,4-tetrahydronaphthylamine hydrochloride is unique due to the specific positioning of the bromine and methyl groups. This unique arrangement can result in different chemical reactivity and biological activity, making it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C11H15BrClN |
|---|---|
Poids moléculaire |
276.60 g/mol |
Nom IUPAC |
5-bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C11H14BrN.ClH/c1-7-5-9-8(10(12)6-7)3-2-4-11(9)13;/h5-6,11H,2-4,13H2,1H3;1H |
Clé InChI |
OCSSQQRRTIKYEU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CCCC2N)C(=C1)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pentan-1-ol](/img/structure/B14887111.png)
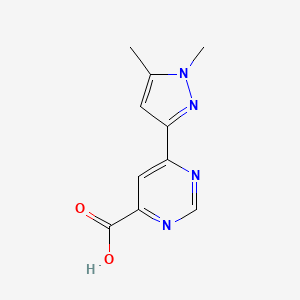
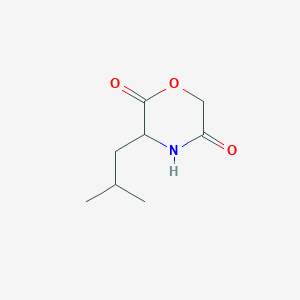
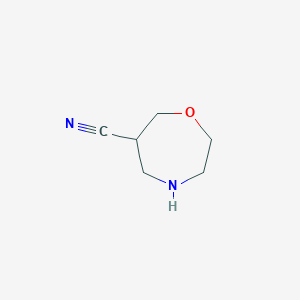
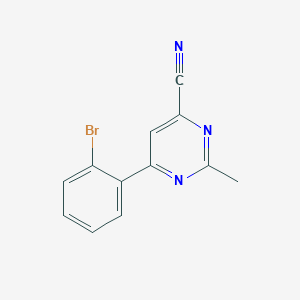
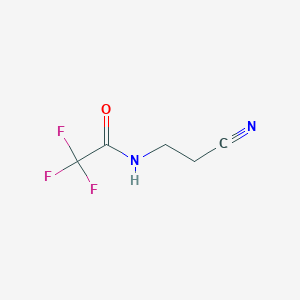
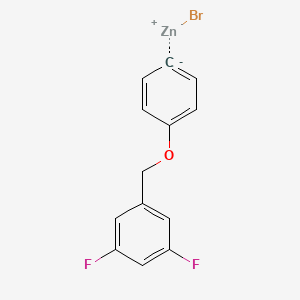
![10,16-bis(2,6-dimethoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14887158.png)
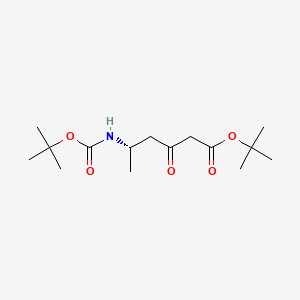
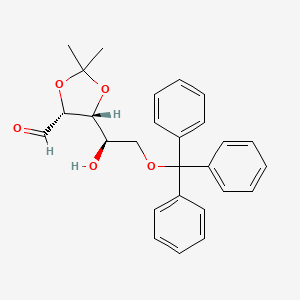
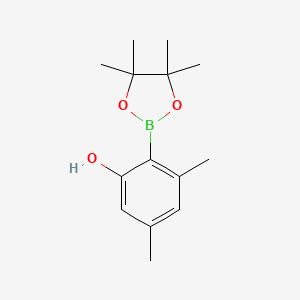
![n-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14887186.png)
